丙硫胺

描述

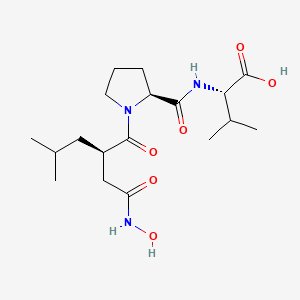

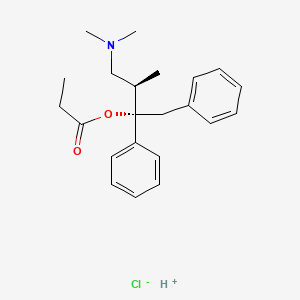

Prosultiamine, also known as thiamine propyl disulfide or TPD, is a disulfide thiamine derivative . It was discovered in garlic in Japan in the 1950s and is similar to allithiamine . It was developed as a treatment for vitamin B1 deficiency .

Synthesis Analysis

Prosultiamine was first developed by Takeda Pharmaceutical Company in Japan in the 1950s . It is a homolog of allithiamine produced by thiol-type vitamin B1 and allicin . After absorption from the gut, Prosultiamine is converted to vitamin B1 .

Molecular Structure Analysis

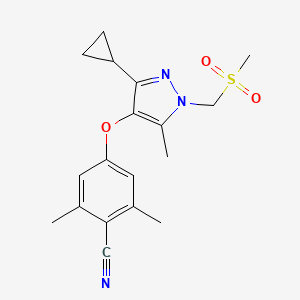

The molecular formula of Prosultiamine is C15H24N4O2S2 . The molar mass is 356.50 g/mol .

Chemical Reactions Analysis

Prosultiamine is a disulfide-bonded lipoamide derivative that modulates mitochondrial function, which is involved in the generation of ATP and reactive oxygen species .

Physical And Chemical Properties Analysis

The physical and chemical properties of Prosultiamine include a molar mass of 356.50 g/mol . The molecular formula is C15H24N4O2S2 .

科学研究应用

人类T淋巴细胞病毒I型相关性脊髓病的治疗

丙硫胺已被研究为治疗人类T淋巴细胞病毒(HTLV)感染的潜在治疗方法,特别是针对患有HTLV-I相关性脊髓病(HAM/TSP)的患者。 它在临床试验中显示出降低病毒载量和症状的希望 .

脚气神经病

由于丙硫胺是维生素B1的衍生物,因此用于治疗维生素B1缺乏症患者,维生素B1缺乏症会导致脚气神经病。 这种情况会影响周围神经,并可能导致肌肉无力和疼痛 .

韦尼克脑病

丙硫胺在治疗韦尼克脑病方面也很有效,韦尼克脑病是一种严重的由硫胺缺乏症引起的脑神经疾病,通常与酒精滥用有关。 它会导致意识混乱、共济失调和眼球运动障碍 .

心血管健康

研究表明,丙硫胺可以通过改善内皮功能和降低动脉粥样硬化的风险来改善心血管健康。

Efficacy of prosultiamine treatment in patients with human T… Therapeutic benefits of an oral vitamin B1 derivative for human T…

作用机制

Mode of Action

Prosultiamine interacts with its targets by inducing apoptosis in HTLV-I-infected cells . This apoptotic activity is attributed to the disruption of intracellular redox reactions by a disulfide moiety in its structure .

Biochemical Pathways

It is known that prosultiamine is similar to allithiamine, a crucial coenzyme in carbohydrate metabolism . It aids in the conversion of carbohydrates into energy and plays a vital role in nerve function .

Pharmacokinetics

This enhanced bioavailability is due to its structure, which is synthesized by substituting allyl disulfide with propyl disulfide in the allithiamine structure . After absorption from the gut, prosultiamine is converted to vitamin B1 .

Result of Action

The molecular and cellular effects of prosultiamine’s action include a reduction in HTLV-I proviral copy numbers in peripheral blood mononuclear cells (PBMCs) . Clinically, this results in improvements in the motor function of the lower extremities and urinary function .

安全和危害

未来方向

Prosultiamine has been studied for its potential use in treating HTLV-I-associated myelopathy/tropical spastic paraparesis (HAM/TSP) patients . The results suggest that Prosultiamine can safely improve motor dysfunction of the lower extremities and urinary disturbance as well as reduce HTLV-I provirus levels in peripheral blood . Therefore, it has potential as a new therapeutic tool for HAM/TSP patients .

生化分析

Biochemical Properties

Prosultiamine plays a crucial role in biochemical reactions by acting as a cofactor for several enzymes involved in carbohydrate metabolism. It interacts with enzymes such as transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase . These interactions facilitate the conversion of carbohydrates into energy, which is essential for cellular function. The improved lipid solubility of prosultiamine allows it to bypass the rate-limiting step of intestinal transporters, enhancing its bioavailability .

Cellular Effects

Prosultiamine has significant effects on various cell types and cellular processes. It influences cell function by enhancing energy production through its role in carbohydrate metabolism . Additionally, prosultiamine has been shown to induce apoptosis in human T lymphotropic virus type I (HTLV-I)-infected T cells, reducing viral load and symptoms in patients with HTLV-I-associated myelopathy . This indicates its potential impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, prosultiamine exerts its effects by binding to and activating enzymes involved in carbohydrate metabolism . It enhances the activity of transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase, leading to increased energy production . Prosultiamine also induces apoptosis in HTLV-I-infected T cells by promoting the activation of apoptotic pathways . This dual mechanism of action highlights its therapeutic potential in both metabolic and infectious diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of prosultiamine have been observed to change over time. Studies have shown that prosultiamine remains stable and effective over extended periods, with no significant degradation . Long-term effects on cellular function include sustained improvement in motor function and urinary disturbance in patients with HTLV-I-associated myelopathy . These findings suggest that prosultiamine maintains its efficacy and stability in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of prosultiamine vary with different dosages in animal models. Studies have demonstrated that higher doses of prosultiamine result in increased energy production and improved motor function . At very high doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.

Metabolic Pathways

Prosultiamine is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It interacts with enzymes such as transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase, facilitating the conversion of carbohydrates into energy . This interaction enhances metabolic flux and increases the levels of metabolites involved in energy production . Prosultiamine’s role in these pathways underscores its importance in maintaining cellular energy balance.

Transport and Distribution

Prosultiamine is transported and distributed within cells and tissues through passive diffusion due to its improved lipid solubility . It bypasses the dependency on intestinal transporters, allowing for efficient absorption and distribution throughout the body . Once inside the cells, prosultiamine is converted to thiamine, which is then utilized in various metabolic processes . This efficient transport and distribution mechanism contribute to its therapeutic efficacy.

Subcellular Localization

Prosultiamine is primarily localized in the cytoplasm, where it exerts its effects on carbohydrate metabolism . It does not require specific targeting signals or post-translational modifications for its activity. The conversion of prosultiamine to thiamine occurs within the cytoplasm, ensuring its availability for enzymatic reactions . This subcellular localization is crucial for its role in energy production and cellular function.

属性

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCIYVVYDCXLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046633 | |

| Record name | Prosultiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-58-5 | |

| Record name | Prosultiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prosultiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prosultiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。